Bexarotene-13C4

Overview

Description

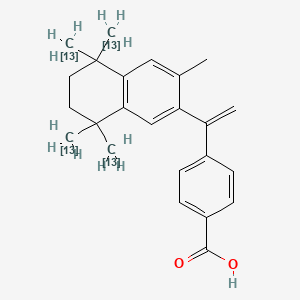

Bexarotene-13C4 is a labeled analog of bexarotene, a synthetic retinoid that selectively activates retinoid X receptors. Bexarotene is primarily used as an antineoplastic agent for the treatment of cutaneous T-cell lymphoma. The labeled compound, this compound, is used in research to study the pharmacokinetics and metabolic pathways of bexarotene.

Mechanism of Action

Mode of Action

Bexarotene-13C4 interacts with its targets, the RXRs, by selectively binding to them and activating them . This interaction leads to changes in the expression of genes downstream of retinoid acid response elements (RAREs) . The exact mechanism of action of bexarotene in the treatment of cutaneous T-cell lymphoma (CTCL) is unknown, but it has been shown to have activity in all clinical stages of CTCL .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to induce cell differentiation and apoptosis, and prevent the development of drug resistance . It also inhibits the growth of some tumor cell lines of hematopoietic and squamous cell origin . Furthermore, bexarotene has been found to enhance autophagy in the ischemic brain, reducing lesion volume and ameliorating behavioral deficits . It also activates the PPARγ/NF-κB signaling pathway, leading to the inhibition of cell proliferation .

Pharmacokinetics

This compound has a high protein binding rate of over 99% . It is metabolized in the liver, primarily through CYP3A4-mediated processes . The elimination half-life of bexarotene is approximately 7 hours . The parent drug and its metabolites are primarily eliminated through the hepatobiliary system, with less than 1% excreted in the urine unchanged .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of apoptosis and cell differentiation, inhibition of cell proliferation, and enhancement of autophagy . It also causes a reduction in lesion volume and amelioration of behavioral deficits in the context of ischemic brain injury .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that the plasma concentration of bexarotene can be increased by concomitant treatment with CYP3A4 inhibitors such as ketoconazole

Biochemical Analysis

Biochemical Properties

Bexarotene-13C4 interacts with retinoid X receptors (RXR)-α, -β and -γ, which are ligand-activated transcription factors and members of the steroid hormone receptor superfamily . It does not have significant RAR binding and transactivation of RAR-responsive genes, except at higher dose levels .

Cellular Effects

This compound exerts its effects in blocking cell cycle progression, inducing apoptosis and differentiation, preventing multidrug resistance, and inhibiting angiogenesis and metastasis . It has been shown to reduce viability and inhibit clonogenic proliferation in certain cell lines .

Molecular Mechanism

This compound selectively binds with and activates retinoid X receptor subtypes . Activation of RXR and its heterodimer partners lead to a multitargeted approach which suggests bexarotene may be a particularly active agent in the treatment of malignancies .

Temporal Effects in Laboratory Settings

Bexarotene has been shown to have durable improvements in visual evoked potential latency in people with relapsing-remitting multiple sclerosis . It was poorly tolerated, although some side-effects probably reflect agonism via other pathways .

Dosage Effects in Animal Models

In animal models, bexarotene has been shown to induce cellular senescence in a dose-dependent manner . It also suppresses TLR4/MyD88/TAK1/NF-κB/COX-2 signaling in a dose-dependent manner .

Metabolic Pathways

This compound is involved in the retinoid metabolic pathway, where it interacts with retinoid X receptors . It also signals both G1 and G2/M arrest by the modulation of critical checkpoint proteins .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been fully evaluated . It is known that it is a small molecule that can easily diffuse across cell membranes .

Subcellular Localization

This compound is a small molecule that can easily diffuse across cell membranes and therefore can be found throughout the cell . It specifically binds to RXRs, which are typically located in the nucleus of the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bexarotene-13C4 can be synthesized through a multi-step process involving the incorporation of carbon-13 isotopes into the bexarotene molecule. The synthesis typically starts with the preparation of labeled intermediates, followed by their coupling to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the incorporation of the isotopes without altering the chemical structure of bexarotene.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to verify the isotopic labeling and the absence of impurities. The final product is typically purified using chromatographic techniques and characterized using spectroscopic methods.

Chemical Reactions Analysis

Types of Reactions

Bexarotene-13C4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated metabolites.

Reduction: Reduction reactions can lead to the formation of reduced metabolites.

Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to determine their structures and properties.

Scientific Research Applications

Bexarotene-13C4 is extensively used in scientific research, particularly in the following areas:

Chemistry: Used to study the chemical properties and reactivity of bexarotene.

Biology: Employed in biological studies to understand the interaction of bexarotene with cellular components.

Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of bexarotene in the body.

Industry: Applied in the development of new formulations and delivery systems for bexarotene.

Comparison with Similar Compounds

Similar Compounds

Targretin: The non-labeled form of bexarotene, used clinically for the treatment of cutaneous T-cell lymphoma.

Alitretinoin: Another retinoid used for the treatment of chronic hand eczema and Kaposi’s sarcoma.

Tretinoin: A retinoid used for the treatment of acne and acute promyelocytic leukemia.

Uniqueness

Bexarotene-13C4 is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the drug’s behavior in biological systems, which is not possible with non-labeled compounds. The ability to track the compound’s distribution and metabolism with high precision makes this compound an invaluable tool in research.

Properties

IUPAC Name |

4-[1-[3-methyl-5,5,8,8-tetra((113C)methyl)-6,7-dihydronaphthalen-2-yl]ethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O2/c1-15-13-20-21(24(5,6)12-11-23(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)22(25)26/h7-10,13-14H,2,11-12H2,1,3-6H3,(H,25,26)/i3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVMQTYZDKMPEU-PQVJJBODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2([13CH3])[13CH3])([13CH3])[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661809 | |

| Record name | 4-(1-{3-Methyl-5,5,8,8-tetrakis[(~13~C)methyl]-5,6,7,8-tetrahydronaphthalen-2-yl}ethenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185030-01-6 | |

| Record name | 4-(1-{3-Methyl-5,5,8,8-tetrakis[(~13~C)methyl]-5,6,7,8-tetrahydronaphthalen-2-yl}ethenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

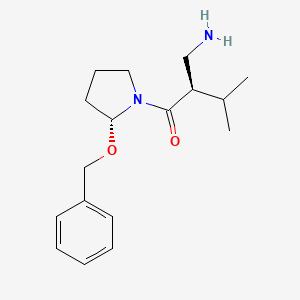

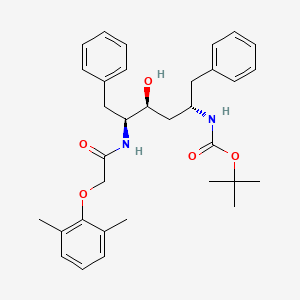

![2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide](/img/structure/B562801.png)

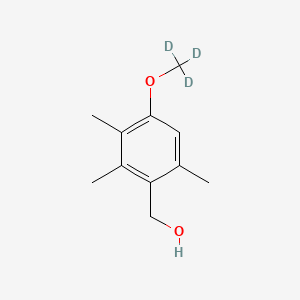

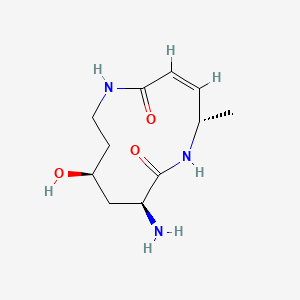

![[1-(2-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic Acid tert-Butyl Ester](/img/structure/B562804.png)